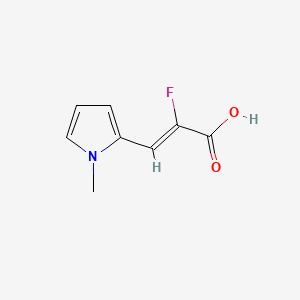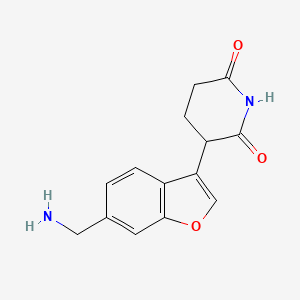![molecular formula C11H22O3Si B13455092 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde is a chemical compound with the molecular formula C11H22O3Si. This compound is characterized by the presence of an oxetane ring, a tert-butyldimethylsilyl (TBDMS) protecting group, and an aldehyde functional group. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde typically involves multiple steps, starting from readily available precursors
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of a strong base or an acid catalyst.
Introduction of Aldehyde Group: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of protecting groups, ring formation, and oxidation reactions, are likely to be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
Oxidation: Carboxylic acid
Reduction: Primary alcohol
Substitution: Deprotected hydroxyl compound
Wissenschaftliche Forschungsanwendungen
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and oxetanes.
Medicine: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde depends on the specific reactions it undergoes. The TBDMS group provides stability to the molecule, allowing it to undergo various transformations without degradation. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde
- 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carboxylic acid
- 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-methanol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the TBDMS group provides stability, while the aldehyde group offers reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H22O3Si |
|---|---|
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetane-3-carbaldehyde |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h6H,7-9H2,1-5H3 |
InChI-Schlüssel |
KTPOZCCKRUSSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1(COC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


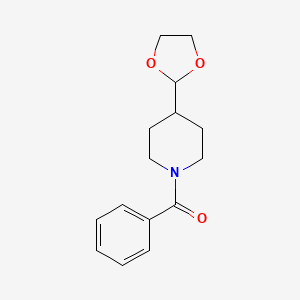
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)

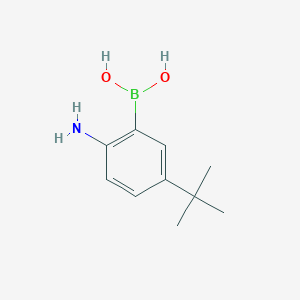
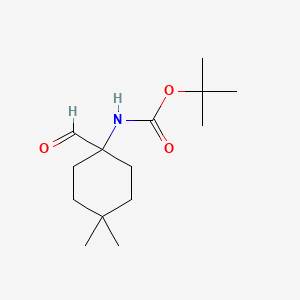
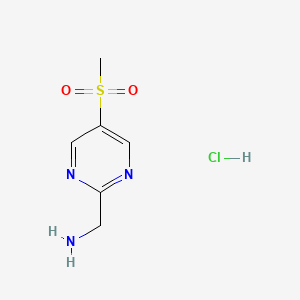
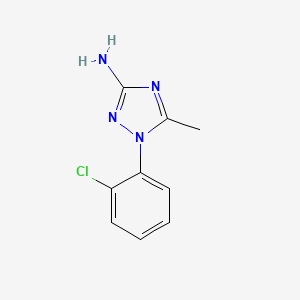

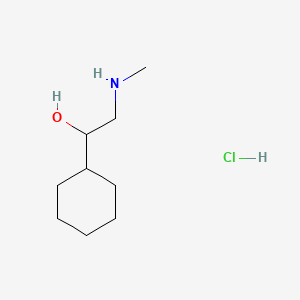
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
